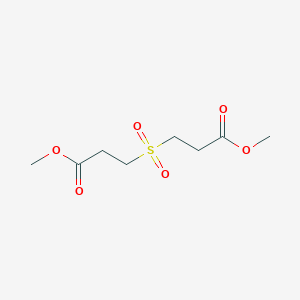

Dimethyl 3,3'-sulfonyldipropanoate

Description

Dimethyl 3,3'-sulfonyldipropanoate is an organic compound characterized by a central sulfonyl group (-SO₂-) bridging two propanoate ester moieties.

Properties

CAS No. |

5450-67-9 |

|---|---|

Molecular Formula |

C8H14O6S |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

methyl 3-(3-methoxy-3-oxopropyl)sulfonylpropanoate |

InChI |

InChI=1S/C8H14O6S/c1-13-7(9)3-5-15(11,12)6-4-8(10)14-2/h3-6H2,1-2H3 |

InChI Key |

SOXWILJBXODYRC-UHFFFAOYSA-N |

SMILES |

COC(=O)CCS(=O)(=O)CCC(=O)OC |

Canonical SMILES |

COC(=O)CCS(=O)(=O)CCC(=O)OC |

Other CAS No. |

5450-67-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Sulfonyl vs. Amine Linkages

The sulfonyl group in dimethyl 3,3'-sulfonyldipropanoate differentiates it from amine-linked analogs such as diethyl 3,3'-azanediyldipropanoate (CAS 23651-62-9) and ethyl 3-(diethylamino)propanoate (CAS 42980-55-2) (). Key differences include:

- Electronic Effects : The sulfonyl group is a strong electron-withdrawing group, increasing the electrophilicity of adjacent carbons and enhancing susceptibility to nucleophilic attack. In contrast, amine linkages (-NH- or -NR₂) are electron-donating, reducing reactivity toward hydrolysis .

- Polarity and Solubility : Sulfonyl-containing compounds exhibit higher polarity, favoring solubility in polar solvents (e.g., water or alcohols), whereas amine-linked analogs are more lipophilic and soluble in organic solvents.

- Thermal Stability: Sulfonyl bridges (as seen in 4,4'-sulfonyldiphenol, ) confer greater thermal stability compared to amine-linked structures, which may degrade at lower temperatures due to N–H bond cleavage .

Table 1: Structural and Functional Group Comparison

| Compound | Linking Group | Ester Groups | Key Properties |

|---|---|---|---|

| This compound | -SO₂- | Methyl | High polarity, thermal stability |

| Diethyl 3,3'-azanediyldipropanoate | -NH- | Ethyl | Moderate lipophilicity, lower stability |

| Ethyl 3-(diethylamino)propanoate | -N(CH₂CH₃)₂- | Ethyl | High lipophilicity, base-sensitive |

Comparison with Ester Variants

The choice of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties:

- Volatility: Methyl esters (e.g., this compound) are more volatile than ethyl esters, facilitating purification via distillation.

- Hydrolysis Rates : Methyl esters hydrolyze faster under basic conditions due to reduced steric hindrance compared to bulkier ethyl esters (inferred from analogs) .

Preparation Methods

Reaction Conditions

| Component | Molar Ratio (Range) | Temperature Range | Solvent/Additives |

|---|---|---|---|

| Methyl acrylate | 1 | 0–10°C | Ammonium sulfide solution |

| Sodium polysulfide (Na₂Sₓ) | 0.3–2 | Hydrochloric acid (HCl) | |

| Hydrochloric acid | 0.7–1.8 | Sodium sulfite (post-reaction treatment) |

Key Findings

- Yield : 89–93% for 3,3'-dithiodipropionic acid methyl ester.

- Advantages :

- Post-reaction processing :

Synthesis of N,N'-Dimethyl-3,3'-dithiodipropionamide

This compound is prepared by reacting 3,3'-dithiodipropionic acid methyl ester with aqueous methylamine :

Reaction Parameters

Optimization Insights

- Polar solvents (e.g., water or C1–10 alcohols) reduce carcinogenic byproducts like MMAP (N-methyl-3-(N-methylamino)-propionamide).

- Temperature control (0–50°C) minimizes side reactions.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.